molecular formula C24H41NO B598388 N-(2-Phenylethyl)hexadecanamide CAS No. 10015-69-7

N-(2-Phenylethyl)hexadecanamide

Cat. No.: B598388
CAS No.: 10015-69-7
M. Wt: 359.598
InChI Key: SBXFNAPGWOTRJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Structure: N-(2-Phenylethyl)hexadecanamide (IUPAC name: hexadecanamide-N-(2-phenylethyl)) is a fatty acid amide derivative with a hexadecanoyl chain (C16) linked via an amide bond to a 2-phenylethylamine moiety. Its molecular formula is C₂₄H₄₁NO, and molecular weight is 383.6 g/mol .

Properties

CAS No.

10015-69-7

Molecular Formula

C24H41NO

Molecular Weight

359.598

IUPAC Name

N-(2-phenylethyl)hexadecanamide

InChI

InChI=1S/C24H41NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-17-20-24(26)25-22-21-23-18-15-14-16-19-23/h14-16,18-19H,2-13,17,20-22H2,1H3,(H,25,26)

InChI Key

SBXFNAPGWOTRJF-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCCC(=O)NCCC1=CC=CC=C1

Synonyms

HexadecanaMide, N-(2-phenylethyl)-

Origin of Product

United States

Comparison with Similar Compounds

Physicochemical Properties :

  • Melting Point : Reported as 57–588°C in , though this range is likely a typographical error; a plausible range would be 57–58°C based on analogous amides .
  • Mass Spectrometry (EI-MS) : Major fragments at m/z 359 (M⁺, 18%), 268, 239, 163, and 104 (base peak) .

Comparison with Structurally Related Compounds

The following compounds share structural similarities with N-(2-Phenylethyl)hexadecanamide, primarily through variations in the acyl chain length, substituents on the amide nitrogen, or functional groups.

Palmidrol (N-(2-Hydroxyethyl)hexadecanamide)

  • Structure: Hexadecanoyl chain + 2-hydroxyethylamine substituent.
  • Molecular Formula: C₁₈H₃₇NO₂.
  • Molecular Weight : 299.5 g/mol .
  • Properties :
    • Used in cosmetics as a pseudo-ceramide for skin barrier repair .
    • Complies with Lipinski’s rule (LogP <5, molecular weight <500 Da), suggesting drug-like properties .
  • Key Difference : The hydroxyethyl group enhances hydrophilicity compared to the aromatic phenethyl group in this compound, making it more suitable for topical formulations .

SLE Pseudo-ceramide (N-(3-Hexadecyloxy-2-hydroxypropyl)-N-2-hydroxyethylhexadecanamide)

  • Structure: Contains two hexadecanoyl chains and a hydroxypropyl-hydroxyethyl backbone.
  • Molecular Formula: C₃₇H₇₅NO₄.
  • Molecular Weight : 598.0 g/mol .
  • Properties :
    • Forms a lamellar lipid structure , mimicking natural ceramides in the stratum corneum .
    • Used in combination with steroids for atopic dermatitis treatment .
  • Key Difference : The branched, polar backbone enables self-assembly into lipid bilayers, a feature absent in this compound .

N,N′-Ethane-1,2-diylbishexadecanamide

  • Structure: Dimeric amide with two hexadecanoyl chains linked by an ethylenediamine spacer.
  • Molecular Formula : C₃₄H₆₈N₂O₂.
  • Molecular Weight : 552.9 g/mol .
  • Properties :
    • Acts as a surfactant or gelling agent due to its dual acyl chains .
  • Key Difference: The dimeric structure increases melting point and rigidity compared to monomeric this compound .

9-Hydroxy-N-(2-phenylethyl)hexadecanamide

  • Structure : Similar to this compound but with a hydroxyl group at C9 of the acyl chain.
  • Molecular Formula: C₂₄H₄₁NO₂.
  • Molecular Weight : 399.6 g/mol .
  • Properties :
    • Isolated from marine organisms (e.g., coral Telesto riisei).
    • Exhibits mild cytotoxicity against murine leukemia cells (IC₅₀ ~10 µM) .

Structural and Functional Analysis

Table 1: Comparative Data for this compound and Analogues

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituent Melting Point (°C) Application/Activity Source/Reference
This compound C₂₄H₄₁NO 383.6 2-Phenylethylamine 57–588* Microbial metabolite
Palmidrol C₁₈H₃₇NO₂ 299.5 2-Hydroxyethylamine Not reported Skin barrier repair
SLE Pseudo-ceramide C₃₇H₇₅NO₄ 598.0 Hydroxypropyl-hydroxyethyl 69–77 Topical anti-inflammatory
N,N′-Ethane-1,2-diylbishexadecanamide C₃₄H₆₈N₂O₂ 552.9 Ethylenediamine spacer Not reported Surfactant/gelling agent
9-Hydroxy-N-(2-phenylethyl)hexadecanamide C₂₄H₄₁NO₂ 399.6 C9-hydroxyl on acyl chain Not reported Cytotoxic activity

*Likely a typographical error; plausible range: 57–58°C.

Research Findings and Trends

  • Industrial Relevance : Compounds like SLE pseudo-ceramide highlight the importance of lipid-mimetic structures in dermatology, whereas dimeric amides (e.g., N,N′-Ethane-1,2-diylbishexadecanamide) find utility in material science .
  • Synthetic Challenges : Branching and polar groups (e.g., hydroxypropyl in SLE) improve self-assembly but require complex synthesis compared to simpler amides like this compound .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-Phenylethyl)hexadecanamide
Reactant of Route 2
Reactant of Route 2
N-(2-Phenylethyl)hexadecanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.